

solubility of 6-Chloro-2-methylquinolin-4-ol in organic solvents

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-4-ol

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An In-depth Technical Guide to the Solubility of **6-Chloro-2-methylquinolin-4-ol** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **6-Chloro-2-methylquinolin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its accurate measurement. The guide is structured to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to assess the solubility profile of this compound and its analogs, a critical step in advancing research and development.

Introduction: The Significance of Solubility for a Privileged Scaffold

6-Chloro-2-methylquinolin-4-ol belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.^{[1][2]} The specific

substitution pattern of **6-Chloro-2-methylquinolin-4-ol**—featuring a chloro group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position—creates a unique physicochemical profile that dictates its behavior in biological and chemical systems.

A compound's solubility is a critical physicochemical property that profoundly influences its utility. In drug discovery, it is a key determinant of the absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting bioavailability and therapeutic efficacy.^[3] For synthetic chemists, solubility dictates the choice of reaction media, affects reaction kinetics, and is fundamental to developing effective purification and crystallization processes. Despite its importance, specific, quantitative solubility data for **6-Chloro-2-methylquinolin-4-ol** in common organic solvents is not readily available in public literature.^[3]

This guide, therefore, serves as a comprehensive resource, shifting the focus from a simple data repository to a foundational manual that explains the causality behind solubility phenomena and provides robust, self-validating protocols for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

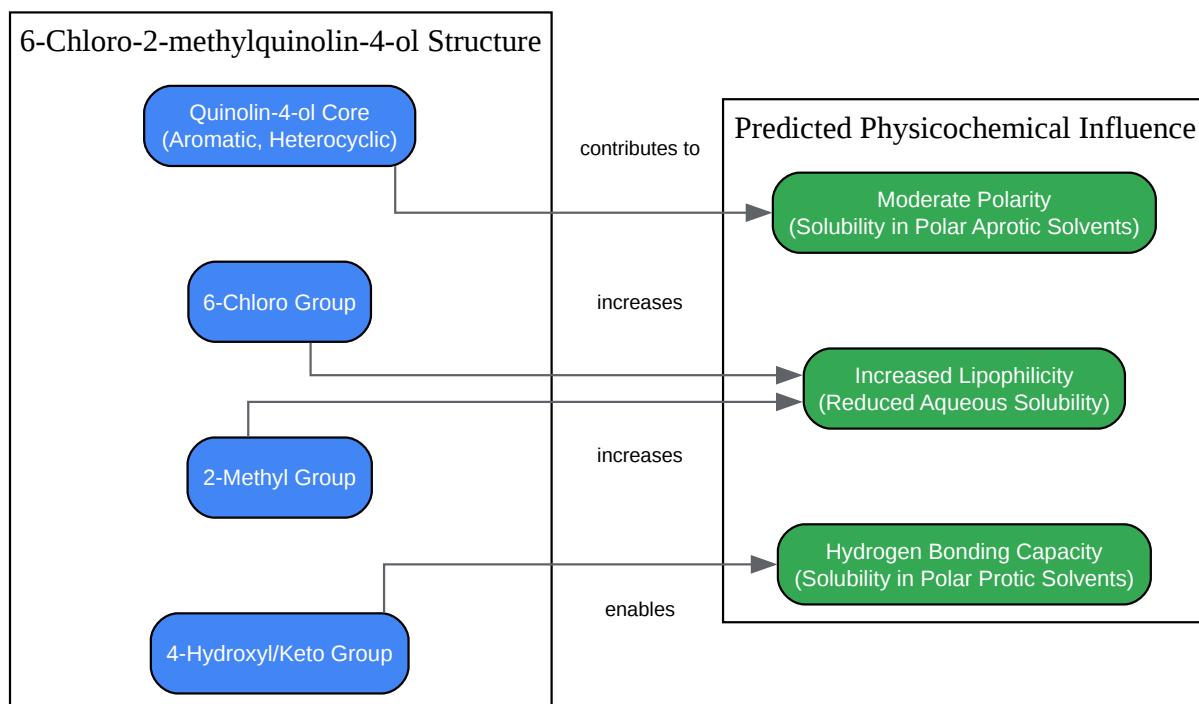
Molecular Structure and Tautomerism

The structure of **6-Chloro-2-methylquinolin-4-ol** provides several clues to its expected solubility:

- **Quinolin-4-ol Core:** This heterocyclic system can exist in two tautomeric forms: the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This tautomerism influences its hydrogen bonding capabilities, as the enol form has a hydroxyl group (H-bond donor and acceptor) while the keto form has an N-H group (H-bond donor) and a carbonyl group (H-bond acceptor).
- **Substituent Effects:**

- 6-Chloro Group: The electronegative chlorine atom at the 6-position makes the molecule more lipophilic and is expected to decrease its solubility in polar solvents like water.
- 2-Methyl Group: This small alkyl group slightly increases the molecule's nonpolar character, further enhancing its lipophilicity.
- 4-Hydroxyl/Keto Group: This polar functional group is the primary site for hydrogen bonding, which can promote solubility in polar protic solvents.

Based on these features, **6-Chloro-2-methylquinolin-4-ol** is predicted to have poor aqueous solubility but significantly better solubility in various organic solvents, particularly those that can engage in hydrogen bonding or have suitable polarity to solvate the quinoline ring system.



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Caption: Relationship between molecular features and predicted solubility.

Solvent Properties and Their Impact

The choice of solvent is paramount. Key solvent properties to consider include:

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar hydroxyl/keto group of the molecule.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors but not donors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic molecules and are likely to be good solvents for this compound.[4]
- Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the quinolin-4-ol core, solubility is expected to be very low in nonpolar solvents.

A study on the related compound 5-chloro-8-hydroxyquinoline found its mole fraction solubility at 298.15 K to be highest in 1,4-dioxane, followed by ether alcohols, acetates, and acetone, with much lower solubility in alcohols like methanol and ethanol.[5] This suggests that for chloro-substituted quinolinols, hydrogen bond acceptance and other solvent-solute interactions can be more significant than the solvent's ability to donate hydrogen bonds.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or equilibrium solubility is the concentration of a solute dissolved in a solvent when the system is at equilibrium with an excess of undissolved solid. The Shake-Flask method is the gold-standard technique for this measurement due to its reliability and directness.[6]

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol describes a universally applicable method for determining the equilibrium solubility of **6-Chloro-2-methylquinolin-4-ol**.

Core Principle: An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated

solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.[\[7\]](#)

Materials:

- Pure **6-Chloro-2-methylquinolin-4-ol** (purity > 99%)
- High-purity organic solvents (HPLC grade or equivalent)
- Glass vials with Teflon-lined screw caps
- Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- Volumetric flasks and pipettes
- Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

- Preparation: Add an excess amount of solid **6-Chloro-2-methylquinolin-4-ol** to a series of vials. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation.
- Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the vials at a constant temperature for a predetermined time. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[\[6\]](#)

- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
- Quantification: Analyze the concentration of the solute in the filtered saturated solution using a pre-validated analytical method, as described below.

Analytical Quantification Methods

The choice of analytical technique depends on the compound's properties and available instrumentation.

A. UV-Vis Spectrophotometry This method is rapid and effective for compounds with a strong chromophore, like quinolines.

- Protocol:
 - Create a Calibration Curve: Prepare a series of standard solutions of **6-Chloro-2-methylquinolin-4-ol** of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}). Plot absorbance versus concentration to generate a linear calibration curve.
 - Analyze Sample: Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.^[8]
 - Measure and Calculate: Measure the absorbance of the diluted sample. Use the calibration curve equation to calculate the concentration in the diluted sample, and then account for the dilution factor to determine the original solubility.

B. High-Performance Liquid Chromatography (HPLC) HPLC offers high specificity and sensitivity and is the preferred method when dealing with complex mixtures or when UV-Vis is not suitable.

- Protocol:
 - Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for **6-Chloro-2-methylquinolin-4-ol**.
 - Create a Calibration Curve: Inject known concentrations of the compound and plot the resulting peak area versus concentration.
 - Analyze Sample: Inject a known volume of the filtered saturated solution (diluted if necessary) into the HPLC system.
 - Calculate: Determine the concentration from the peak area using the calibration curve.

Data Presentation and Workflow Visualization

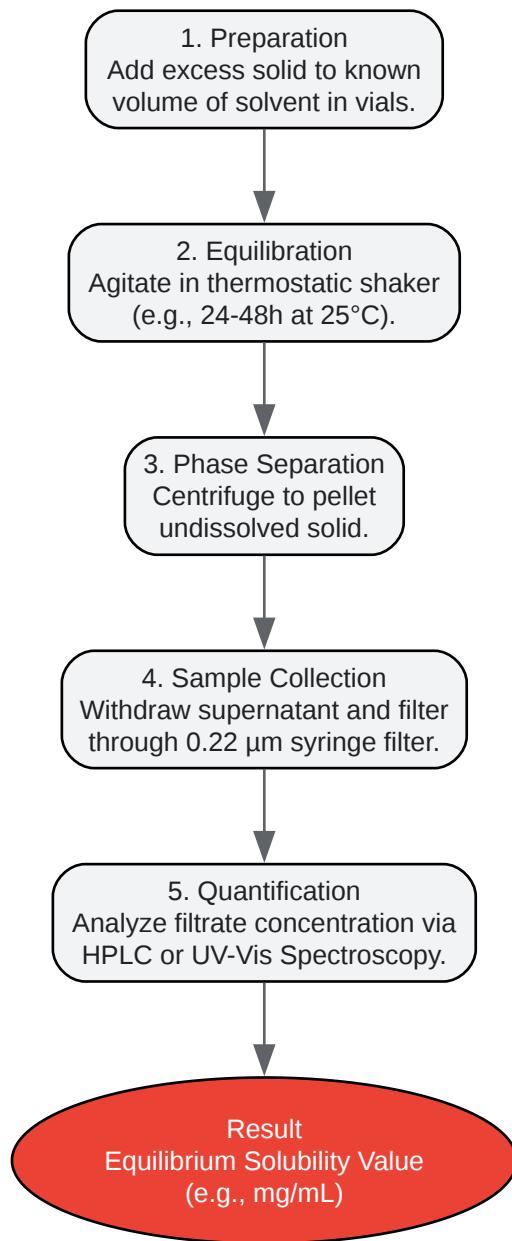
Systematic recording of experimental data is essential for comparison and analysis. The following table provides a template for organizing experimentally determined solubility values.

Table 1: Template for Experimental Solubility Data of **6-Chloro-2-methylquinolin-4-ol**

Solvent Name	Solvent Class	Dielectric Constant (20°C)[9]	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Methanol	Polar Protic	32.7	25.0	Experimental Value	Calculated Value
Ethanol	Polar Protic	24.6	25.0	Experimental Value	Calculated Value
Acetone	Polar Aprotic	21.0	25.0	Experimental Value	Calculated Value
Acetonitrile	Polar Aprotic	36.6	25.0	Experimental Value	Calculated Value
Ethyl Acetate	Polar Aprotic	6.0	25.0	Experimental Value	Calculated Value
Dimethylformamide (DMF)	Polar Aprotic	38.3	25.0	Experimental Value	Calculated Value
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	47.0	25.0	Experimental Value	Calculated Value
Dichloromethane	Halogenated	9.1	25.0	Experimental Value	Calculated Value
Toluene	Nonpolar	2.4	25.0	Experimental Value	Calculated Value

| Hexane | Nonpolar | 1.9 | 25.0 | Experimental Value | Calculated Value |

Note: The molecular weight of **6-Chloro-2-methylquinolin-4-ol** is 193.63 g/mol .[10]

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Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for **6-Chloro-2-methylquinolin-4-ol** remains elusive in the public domain, a robust understanding of its molecular structure and the principles of solubility allows for strong predictions of its behavior. The compound is expected to be poorly soluble in water and nonpolar organic solvents but should exhibit moderate to high solubility in polar aprotic

solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to independently and accurately determine the solubility of this compound. The generation of such data is a crucial step that will undoubtedly facilitate its advancement in drug discovery, process chemistry, and materials science.

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